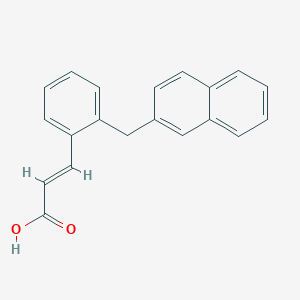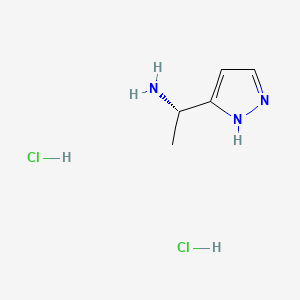
(E)-3-(2-(NAPHTHALEN-2-YLMETHYL)PHENYL)ACRYLIC ACID
概要
説明
3-(2-(ナフタレン-2-イルメチル)フェニル)アクリル酸は、分子式C20H16O2を持つ有機化合物です。この化合物は、ビニル基を介して結合したナフタレン環とフェニル環の存在を特徴としています。
準備方法
合成経路と反応条件
3-(2-(ナフタレン-2-イルメチル)フェニル)アクリル酸の合成は、通常、塩基の存在下で2-(ナフタレン-2-イルメチル)ベンズアルデヒドとマロン酸を反応させ、続いて脱カルボキシル化を行うことで行われます。 反応条件は、多くの場合、エタノールやメタノールなどの溶媒と、エトキシドナトリウムや炭酸カリウムなどの塩基を使用することを含みます .
工業生産方法
この化合物の工業生産方法は、文献ではあまりよく記載されていません。一般的なアプローチは、おそらく、実験室での合成方法をスケールアップし、収率を高めるための反応条件を最適化し、再結晶やクロマトグラフィーなどの技術によって最終生成物の純度を確保することでしょう。
化学反応解析
反応の種類
3-(2-(ナフタレン-2-イルメチル)フェニル)アクリル酸は、以下のものを含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、対応するカルボン酸またはケトンを形成するために酸化することができます。
還元: 還元反応は、ビニル基をアルカンに変換することができます。
置換: ナフタレン環またはフェニル環上で求電子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 炭素上のパラジウム(Pd / C)または水素化リチウムアルミニウム(LiAlH4)を用いた接触水素化を使用することができます。
置換: ハロゲン化反応またはニトロ化反応には、臭素(Br2)や硝酸(HNO3)などの試薬を使用することができます。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルカンの生成。
置換: ハロゲン化またはニトロ化誘導体の生成。
科学研究への応用
3-(2-(ナフタレン-2-イルメチル)フェニル)アクリル酸は、いくつかの科学研究への応用があります。
化学: 有機合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 酵素相互作用の研究における潜在的な応用、および生化学的アッセイにおけるプローブとして。
医学: 抗炎症作用や抗がん作用など、潜在的な治療的特性について調査されています。
化学反応の分析
Types of Reactions
3-(2-(Naphthalen-2-ylmethyl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-(2-(Naphthalen-2-ylmethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential applications in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals
作用機序
3-(2-(ナフタレン-2-イルメチル)フェニル)アクリル酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。 例えば、この化合物は、EP3受容体に400 nMの結合親和性(Ki)で結合することが示されています 。この相互作用は、さまざまな生化学的経路を調節し、観察された生物学的効果をもたらします。
類似化合物の比較
類似化合物
- 3-(2-(ナフタレン-1-イルメチル)フェニル)アクリル酸
- 3-(2-(ナフタレン-2-イルメチル)フェニル)プロパン酸
- 3-(2-(ナフタレン-2-イルメチル)フェニル)アクリロニトリル
独自性
3-(2-(ナフタレン-2-イルメチル)フェニル)アクリル酸は、ビニル基を介して結合したナフタレン環とフェニル環の両方の存在など、特定の構造的特徴のために独特です。 このユニークな構造は、研究や産業におけるさまざまな用途に役立つ、独自の化学的および生物学的特性をもたらします .
類似化合物との比較
Similar Compounds
- 3-(2-(Naphthalen-1-ylmethyl)phenyl)acrylic acid
- 3-(2-(Naphthalen-2-ylmethyl)phenyl)propanoic acid
- 3-(2-(Naphthalen-2-ylmethyl)phenyl)acrylonitrile
Uniqueness
3-(2-(Naphthalen-2-ylmethyl)phenyl)acrylic acid is unique due to its specific structural features, such as the presence of both naphthalene and phenyl rings connected via a vinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
IUPAC Name |
(E)-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-20(22)12-11-17-6-2-4-8-19(17)14-15-9-10-16-5-1-3-7-18(16)13-15/h1-13H,14H2,(H,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLQZQYMXCCLHS-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylicacid](/img/structure/B8244909.png)

![(13-Formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B8244914.png)

![5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B8244936.png)


![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8244976.png)




![6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[D]oxazole](/img/structure/B8245029.png)

